1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098121-45-8
VCID: VC3209734
InChI: InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H
SMILES: CC1(CC(C1)CNC)C.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride

CAS No.: 2098121-45-8

Cat. No.: VC3209734

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride - 2098121-45-8

Specification

CAS No. 2098121-45-8
Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
IUPAC Name 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H
Standard InChI Key OYBHGXFZTMUZST-UHFFFAOYSA-N
SMILES CC1(CC(C1)CNC)C.Cl
Canonical SMILES CC1(CC(C1)CNC)C.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Identification

1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride features a cyclobutane ring with two methyl groups at the 3-position, creating the dimethylcyclobutyl component that serves as the core structure of the molecule . This core structure is connected via a methylene bridge to a methylamine group, forming the amine portion of the compound, which is present as a hydrochloride salt . The PubChem database identifies this compound with CID 121206948 and indicates that its parent compound is (3,3-Dimethylcyclobutyl)methylamine (CID 64999645), representing the free base form without the hydrochloride component . According to the database records, this chemical entity was first created in PubChem on June 20, 2016, with the most recent modification to its record dated April 5, 2025, suggesting ongoing refinement of information about this compound . The compound is known by several synonyms including its formal chemical name, CAS number (2098121-45-8), alternative formatting of its name (1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride), and proprietary identifiers such as "starbld0048643" and "AKOS026746336" .

The presence of the cyclobutyl ring with the dimethyl substitution creates a structurally rigid component that may influence the compound's conformational properties and potentially its interactions with biological targets if used in pharmaceutical contexts. The methylamine portion introduces a basic nitrogen center, which in the hydrochloride salt form exists as a positively charged ammonium group balanced by a chloride counterion. This salt formation significantly alters the physicochemical properties compared to the free base, particularly enhancing water solubility, which is a common motivation for preparing pharmaceutical compounds in salt forms. The 2D and 3D structural representations available in chemical databases provide visual confirmation of these structural features and allow for computational analysis of potential molecular behaviors and interactions .

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